molecular formula C6H3BrN2O2 B1282476 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one CAS No. 21594-52-5

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Cat. No.: B1282476
CAS No.: 21594-52-5
M. Wt: 215 g/mol
InChI Key: VQPBRWIFFBIRRP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    N-bromo-succinimide (NBS): Used in the bromination process.

    Organometallic Reagents: Used for substitution reactions.

Major Products:

    Substituted Oxazolo[4,5-b]pyridines: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

Scientific Research Applications

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 6-Bromo-3H-imidazo[4,5-b]pyridine
  • 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol

Comparison: 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one stands out due to its unique oxazolo[4,5-b]pyridine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPBRWIFFBIRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545057
Record name 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21594-52-5
Record name 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21594-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021594525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.201.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

After dissolving oxazolo[4,5-b]pyridin-2(3H)-one (5 g, 23.25 mmol) in N,N-dimethylformamide (100 ml), bromine (1.28 ml, 25.58 mmol) is slowly added. Stirring is maintained at room temperature for 2 hours. Water (50 ml) is then added to the reaction mixture; the title product is isolated after having been filtered, rinsed with a little water and dried in vacuo. The yield obtained is 90%. ##STR22##
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3H-oxazolo[4,5-b]pyridin-2-one (13.6 g, 100 mmol) in acetonitrile (600 mL) and acetic acid (120 mL) was added N-bromosuccinimide (21.4 g, 120 mmol). The mixture was stirred at room temperature for 4 hr and the reaction was quenched with Na2S2O5 solution. After evaporation, the residue was partitioned between ethyl acetate and water. The organic layer was washed with 2N NaOH solution, brine, and dried over Na2SO4. The crude product was purified on a silica gel column to provide 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (11.5 g, 55% yield).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 5.07 g oxazolo[4,5-b]pyridin-2(3H)-one dissolved in 85 ml of DMF under nitrogen is added 7.46 g NBS in 50 ml of DMF. This is allowed to stir at room temperature overnight. To this is added 35 ml of water and chilled. The solid material which separates is filtered and washed with 3×100 ml H2O. This is then dried in a vac oven at 70° C. and then used directly in the next step.
Quantity
5.07 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
7.46 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

0.01 mol of oxazolo[4,5-b]pyridin-2-one is dissolved in 100 ml of dimethylformamide. 0.011 mol of bromine is added via a dropping funnel. Stirring is maintained for 1 hour 30 minutes at room temperature and an ice/water mixture is added. The product is filtered off. It is washed with water. The product is dried.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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